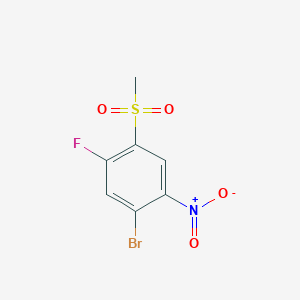![molecular formula C9H22Cl2N2O B1379662 {3-[(ジメチルアミノ)メチル]-3-ピペリジニル}メタノール二塩酸塩 CAS No. 1609396-04-4](/img/structure/B1379662.png)
{3-[(ジメチルアミノ)メチル]-3-ピペリジニル}メタノール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in scientific research due to its unique chemical structure and reactivity.
科学的研究の応用
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride typically involves the reaction of piperidine derivatives with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride involves large-scale chemical reactors where the reactants are mixed and reacted under optimized conditions. The product is then isolated, purified, and crystallized to achieve high purity and yield .
化学反応の分析
Types of Reactions
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
作用機序
The mechanism of action of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .
類似化合物との比較
Similar Compounds
Piperidine: A basic structure similar to {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride but lacks the dimethylamino and methanol groups.
N-Methylpiperidine: Similar structure but with a single methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: Similar structure with two methyl groups attached to the nitrogen atom.
Uniqueness
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride is unique due to the presence of both the dimethylamino and methanol groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research .
特性
IUPAC Name |
[3-[(dimethylamino)methyl]piperidin-3-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(2)7-9(8-12)4-3-5-10-6-9;;/h10,12H,3-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGUXUHENAFBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCNC1)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
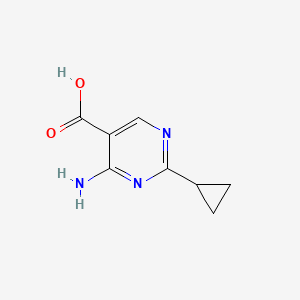
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
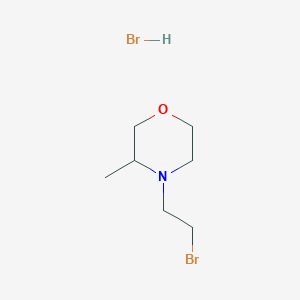
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)
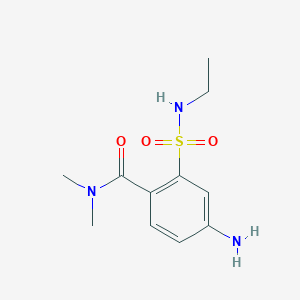

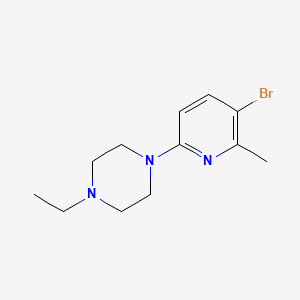
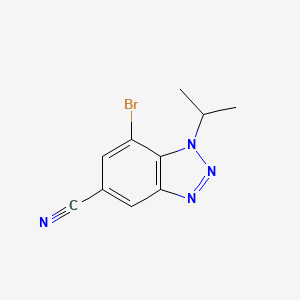
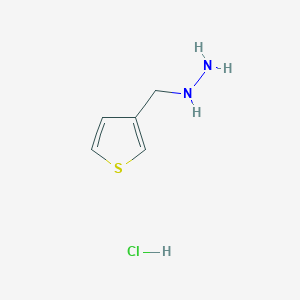
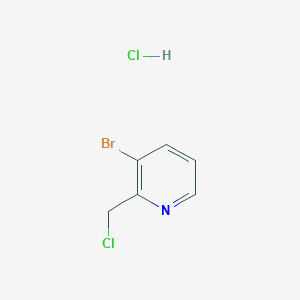
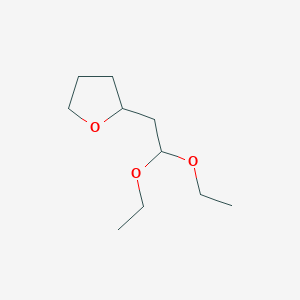
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)

